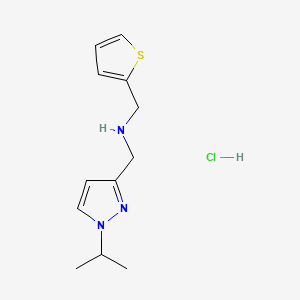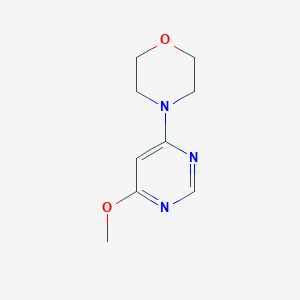![molecular formula C17H23N3OS B12229668 5-Ethyl-2-({1-[(5-methylthiophen-2-yl)methyl]piperidin-4-yl}oxy)pyrimidine](/img/structure/B12229668.png)
5-Ethyl-2-({1-[(5-methylthiophen-2-yl)methyl]piperidin-4-yl}oxy)pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Ethyl-2-({1-[(5-methylthiophen-2-yl)methyl]piperidin-4-yl}oxy)pyrimidine is a complex organic compound that features a pyrimidine ring substituted with an ethyl group and a piperidine moiety linked to a methylthiophene group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Ethyl-2-({1-[(5-methylthiophen-2-yl)methyl]piperidin-4-yl}oxy)pyrimidine typically involves multi-step organic reactions. One common route includes the following steps:
Formation of the Piperidine Moiety: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.
Attachment of the Methylthiophene Group: The methylthiophene group is introduced via nucleophilic substitution reactions.
Formation of the Pyrimidine Ring: The pyrimidine ring is constructed through condensation reactions involving suitable amines and carbonyl compounds.
Final Coupling: The final step involves coupling the piperidine-methylthiophene moiety with the pyrimidine ring under specific conditions, often using catalysts to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow chemistry and the use of advanced catalysts can be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
5-Ethyl-2-({1-[(5-methylthiophen-2-yl)methyl]piperidin-4-yl}oxy)pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions on the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.
Scientific Research Applications
5-Ethyl-2-({1-[(5-methylthiophen-2-yl)methyl]piperidin-4-yl}oxy)pyrimidine has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-Ethyl-2-({1-[(5-methylthiophen-2-yl)methyl]piperidin-4-yl}oxy)pyrimidine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 2-Ethyl-5-methylthiophene
- Piperidine derivatives
- Pyrimidine analogs
Uniqueness
5-Ethyl-2-({1-[(5-methylthiophen-2-yl)methyl]piperidin-4-yl}oxy)pyrimidine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C17H23N3OS |
|---|---|
Molecular Weight |
317.5 g/mol |
IUPAC Name |
5-ethyl-2-[1-[(5-methylthiophen-2-yl)methyl]piperidin-4-yl]oxypyrimidine |
InChI |
InChI=1S/C17H23N3OS/c1-3-14-10-18-17(19-11-14)21-15-6-8-20(9-7-15)12-16-5-4-13(2)22-16/h4-5,10-11,15H,3,6-9,12H2,1-2H3 |
InChI Key |
IDDXEOOTHJXXOE-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CN=C(N=C1)OC2CCN(CC2)CC3=CC=C(S3)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-[3-(Methoxymethyl)-1,2,4-thiadiazol-5-yl]-2-phenyl-octahydropyrrolo[3,4-c]pyrrole-1,3-dione](/img/structure/B12229590.png)


![N,N,6-trimethyl-2-[4-(prop-2-en-1-yl)piperazin-1-yl]pyrimidin-4-amine](/img/structure/B12229620.png)
![2-cyclopropyl-4-methyl-6-(4-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine](/img/structure/B12229624.png)
![5-Bromo-2-[3-(fluoromethyl)piperidin-1-yl]pyrimidine](/img/structure/B12229632.png)
![3-{[1-(Cyclobutylmethyl)piperidin-4-yl]methyl}-2-methyl-3,4-dihydroquinazolin-4-one](/img/structure/B12229639.png)


![N,N-dimethyl-4-{4-[4-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}pyrimidin-2-amine](/img/structure/B12229646.png)
![2-[4-(2-Fluorophenyl)piperazine-1-carbonyl]-4-(trifluoromethyl)pyrimidine](/img/structure/B12229647.png)
![6-{4-[4-(Pyrrolidin-1-yl)pyrimidin-2-yl]piperazin-1-yl}pyridine-3-carbonitrile](/img/structure/B12229665.png)
![5-(3-{[(6-Tert-butylpyridazin-3-yl)oxy]methyl}pyrrolidin-1-yl)pyridine-2-carbonitrile](/img/structure/B12229666.png)
![(2-{[1,3]Thiazolo[4,5-c]pyridin-2-yl}-octahydrocyclopenta[c]pyrrol-3a-yl)methanol](/img/structure/B12229667.png)
